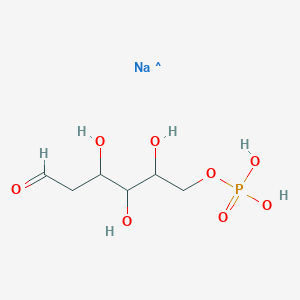

CID 16219287

Descripción general

Descripción

CID 16219287 is a compound of interest in scientific research due to its potential to be used in experiments and its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Methodological Challenges in Developmental Research

Research in child and adolescent development faces unique methodological challenges that require specific research designs to align with their goals—whether descriptive, predictive, or explanatory. These designs are crucial in understanding the characteristics of development, forecasting future outcomes, and uncovering causal mechanisms. Advanced techniques like machine learning and Mendelian randomization are recommended to bridge gaps between research goals and designs, offering a more refined approach to developmental science studies (Hamaker, Mulder, & van IJzendoorn, 2020).

Data Sharing Practices and Perceptions

In the digital age, the practice of data sharing among scientists is crucial for the verification of results and the extension of research. Despite its value, several barriers including time constraints and lack of funding hinder the widespread adoption of data sharing. Improving support for data management in both short and long-term phases is essential for enhancing data preservation and sharing, ultimately fostering a more collaborative and transparent scientific community (Tenopir et al., 2011).

Chemically Induced Dimerization (CID) in Biological Studies

CID techniques offer a dynamic method for controlling protein function within cells, allowing researchers to manipulate biological processes with high precision. The development of orthogonal and reversible CID systems marks significant progress, facilitating the study of signal transduction, membrane dynamics, and protein trafficking with unprecedented spatiotemporal resolution (Voss, Klewer, & Wu, 2015).

Open-Source Hardware in Scientific Research

The adoption of open-source hardware, exemplified by platforms like Arduino, is revolutionizing the development of scientific instrumentation. By leveraging open-source microcontrollers and 3D printing technologies, researchers can create customized, low-cost equipment tailored to their specific experimental needs. This approach not only democratizes access to scientific tools but also fosters innovation through the sharing and collaborative improvement of hardware designs (Pearce, 2012).

Enhancing Collaborative Science through Hackathons

Hackathons are emerging as a powerful format for accelerating scientific discoveries and facilitating knowledge transfer. By bringing together diverse groups of researchers to collaboratively tackle scientific challenges, hackathons promote a more inclusive and transparent approach to research. This method not only fosters the cross-validation of study designs and datasets but also drives the reproducibility and reliability of scientific analyses (Ghouila et al., 2018).

Propiedades

InChI |

InChI=1S/C6H13O8P.Na/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13;/h2,4-6,8-10H,1,3H2,(H2,11,12,13); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNJIWLEAMRBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(C(COP(=O)(O)O)O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585139 | |

| Record name | PUBCHEM_16219287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16219287 | |

CAS RN |

33068-19-8 | |

| Record name | PUBCHEM_16219287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

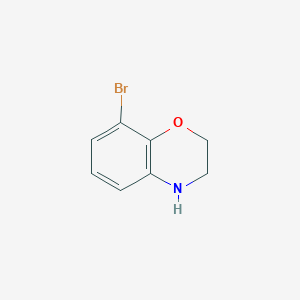

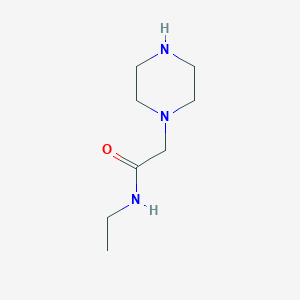

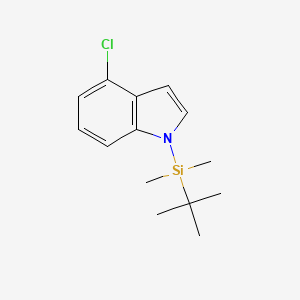

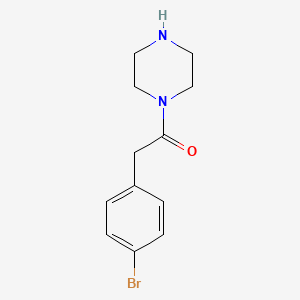

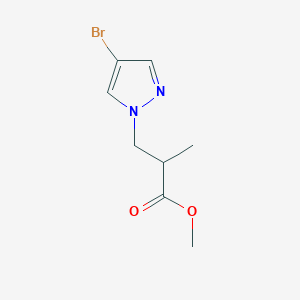

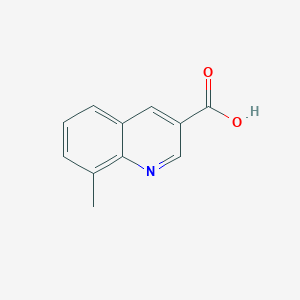

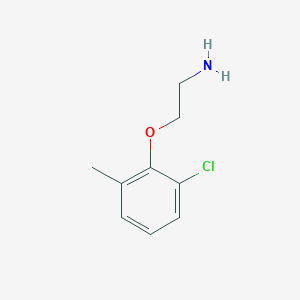

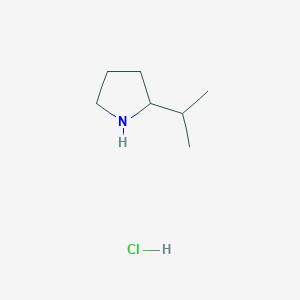

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.